2-Methyl-1-(3-methylphenyl)piperazine
Overview
Description
2-Methyl-1-(3-methylphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group attached to the piperazine ring and another methyl group attached to the phenyl ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 2-Methyl-1-(3-methylphenyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of formic acid and formaldehyde solutions, followed by heating and subsequent treatment with sodium hydroxide and acetic acid in the presence of a palladium-carbon catalyst .
Chemical Reactions Analysis
2-Methyl-1-(3-methylphenyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, sodium hydroxide, and palladium-carbon catalysts . Major products formed from these reactions include protected piperazines and piperazinopyrrolidinones .
Scientific Research Applications
2-Methyl-1-(3-methylphenyl)piperazine has several scientific research applications. It is used as a research chemical in various fields, including chemistry, biology, medicine, and industry . In medicinal chemistry, piperazine derivatives are employed in the development of drugs such as trimetazidine, ranolazine, and aripiprazole . The compound is also used in the study of new synthetic opioids and their effects on µ opioid receptors .
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
2-Methyl-1-(3-methylphenyl)piperazine can be compared with other similar compounds, such as 1-phenylpiperazine, 1-(4-methylphenyl)piperazine, and 1-(3-hydroxyphenyl)piperazine . These compounds share structural similarities but differ in their chemical properties and biological activities. For example, 1-phenylpiperazine is used as an intestinal epithelial permeation enhancer, while 1-(4-methylphenyl)piperazine has different pharmacological effects .
Properties
IUPAC Name |
2-methyl-1-(3-methylphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-4-3-5-12(8-10)14-7-6-13-9-11(14)2/h3-5,8,11,13H,6-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMCWIHRLTVLIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35947-10-5 | |
Record name | 2-Methyl-1-(3-methylphenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35947-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-(m-tolyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035947105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-methyl-1-(m-tolyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.995 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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